molecular formula C17H16N2O3 B2895872 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone CAS No. 137975-34-9

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

Cat. No. B2895872
CAS RN: 137975-34-9
M. Wt: 296.326
InChI Key: GIOQMXVYAGBYKZ-UHFFFAOYSA-N
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Description

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone, also known as MDQNPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Functionalization

Simultaneous Double C2/C3 Functionalization of Quinoline : This study focuses on the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone through a one-step simultaneous double C2/C3 functionalization of the quinoline molecule, demonstrating a novel pathway for creating complex quinoline derivatives. The process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting the efficiency of functionalizing the pyridine ring of quinoline (Belyaeva et al., 2018).

Chemosensors Development

Selective Sensing of Cyanide : A chemosensor based on a Schiff base was developed for the highly selective sensing of cyanide in aqueous solutions. The sensor exhibits a color change exclusive to cyanide ions, underscoring its potential for practical applications in detecting toxic substances in environmental samples (Na et al., 2014).

Environmental and Analytical Applications

Reduction of Nitroarenes and Azaaromatic Compounds : A study on the reduction of various nitroarenes using formic acid in the presence of a ruthenium catalyst demonstrates an efficient pathway for converting nitroarenes to aminoarenes. This method's selectivity and high yield make it significant for synthesizing a wide range of aromatic amines, including the hydrogenation of heterocyclic compounds like quinoline (Watanabe et al., 1984).

Spectroscopic Properties Study : Research into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones explores the effects of structure and environment on their electronic absorption, excitation, and fluorescence. This study provides insights into the photophysical behaviors of these compounds, potentially guiding the design of new materials for optical applications (Al-Ansari, 2016).

properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-9-16-14(11-12)3-2-10-18(16)17(20)13-5-7-15(8-6-13)19(21)22/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOQMXVYAGBYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

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